1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-7-5-6-10-15(11)13(16)14-12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVLPUMQPKGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386278 | |
| Record name | 1-Piperidinecarboxamide, 2-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27098-56-2 | |
| Record name | 1-Piperidinecarboxamide, 2-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 1 N Phenylcarbamoyl 2 Methylpiperidine
Established Synthetic Routes to the 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE Scaffold
The construction of the this compound structure is typically achieved in a two-step sequence: first, the synthesis of the 2-methylpiperidine (B94953) precursor, followed by the installation of the N-phenylcarbamoyl group.
Approaches to Carbamoyl (B1232498) Group Introduction on Piperidine (B6355638) Nitrogen
The final step in the synthesis of the target compound is the formation of the urea (B33335) linkage by introducing the N-phenylcarbamoyl group onto the secondary amine of 2-methylpiperidine. The most direct and widely employed method for this transformation is the reaction of 2-methylpiperidine with phenyl isocyanate. rsc.org This reaction is an example of nucleophilic addition, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon atom of the isocyanate group.
The reaction proceeds readily, often at room temperature, and can be performed in a variety of aprotic solvents. The process involves the formation of a [2+2] cycloadduct as an intermediate, which then rearranges to the stable N,N'-disubstituted urea product. rsc.org This method is highly efficient for creating the carbamoyl functionality and can be applied to either racemic or enantiomerically pure 2-methylpiperidine, thereby serving as the concluding step in both racemic and stereoselective syntheses. fiu.edu
Piperidine Ring Formation and Functionalization Strategies
The piperidine ring is a ubiquitous feature in many biologically active compounds, and numerous methods for its synthesis have been developed. whiterose.ac.uk For the specific precursor, 2-methylpiperidine, the most common and industrially scalable route is the catalytic hydrogenation of 2-methylpyridine (B31789) (also known as 2-picoline). nih.gov This process involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring over a metal catalyst, such as Ruthenium, Rhodium, or Nickel, under a hydrogen atmosphere. whiterose.ac.uknist.gov
Alternative strategies for forming the 2-substituted piperidine scaffold include:
Multi-component coupling reactions: These methods can assemble the piperidine ring in a single transformation by combining multiple starting materials. For example, a metalloenamine can be reacted with a 1,3-difunctionalized electrophile, followed by reduction and in-situ cyclization. rsc.org
Cyclization of functionalized precursors: Dialdehyde or dinitrile compounds derived from sources like L-glutamic acid can be reacted with primary amines or ammonia (B1221849) under reductive amination conditions to form the piperidine ring stereoselectively. google.com
Flow electrochemistry: Anodic methoxylation of N-formylpiperidine can generate an N-acyliminium ion precursor, which allows for the introduction of nucleophiles at the 2-position, followed by further transformations to yield 2-substituted piperidines. nih.gov
Stereoselective Synthesis of this compound Isomers
The presence of a stereocenter at the C2 position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R) and (S). Achieving enantiomeric purity is critical for many applications, and this can be accomplished either by synthesizing a single enantiomer directly using asymmetric catalysis or by separating a racemic mixture.
Asymmetric Catalysis in Piperidine Scaffold Construction
Asymmetric catalysis offers an elegant and atom-economical approach to directly synthesize enantiomerically enriched 2-methylpiperidine. The most prominent method is the asymmetric hydrogenation of 2-methylpyridine or related prochiral substrates. wikipedia.org This is achieved using chiral transition-metal catalysts, where a metal center (commonly Iridium, Rhodium, or Ruthenium) is coordinated to a chiral ligand. nih.govnih.gov These catalysts create a chiral environment that directs the addition of hydrogen across the double bonds of the pyridine ring in a stereoselective manner, leading to a preponderance of one enantiomer of the piperidine product. wikipedia.orgnih.gov
Recent advancements have also introduced biocatalytic methods. Transaminases, which are pyridoxal-5′-phosphate-dependent enzymes, can catalyze the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones with high enantiomeric excess. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the chiral piperidine can be accessed. acs.org
Table 1: Asymmetric Hydrogenation Approaches to Chiral 2-Alkyl-Piperidines
wikipedia.orgnih.gov| Catalyst System | Substrate Type | Key Features | Enantiomeric Ratio (er) / Excess (ee) | Reference |
|---|---|---|---|---|
| Iridium(I) / Chiral Phosphine / I₂ | Activated 2-Alkylpyridinium Salts | Effective for activated pyridines. | Up to 93:7 er | |
| Rhodium(I) / Bisphosphine Ligand | Dehydromorpholines (related N-heterocycles) | Catalyst with a large bite angle achieves high selectivity. | Up to 99% ee |
Diastereoselective Control in Methyl and Carbamoyl Group Introduction
Diastereoselective control becomes relevant when additional stereocenters are present or created during the synthesis of the piperidine ring. While the target molecule has only one stereocenter, the principles of diastereocontrol are fundamental to advanced piperidine synthesis. These methods control the relative orientation of substituents on the ring. For instance, the reduction of a 6-oxoamino acid derivative can lead to 2,6-disubstituted piperidines, where the stereochemistry of the reduction step determines the cis or trans relationship between the two substituents. whiterose.ac.uk Similarly, intramolecular aza-Michael additions using chiral sulfinamide nucleophiles can produce nitrogen-containing bicyclic compounds with high diastereomeric ratios (up to >20:1). researchgate.net These strategies underscore the importance of controlling stereochemistry during the ring-formation process itself to build complex, multi-substituted piperidine scaffolds.
Chiral Resolution Techniques for Enantiomeric Purity
When an asymmetric synthesis is not employed, a racemic mixture of 2-methylpiperidine is produced. This mixture can be separated into its constituent enantiomers through chiral resolution.
Classical Resolution: This method involves reacting the racemic 2-methylpiperidine, which is a base, with a single enantiomer of a chiral acid, such as (+)-tartaric acid or its derivatives. tandfonline.com This reaction forms a pair of diastereomeric salts ((R)-piperidine-(+)-acid and (S)-piperidine-(+)-acid). These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of 2-methylpiperidine can be recovered by treatment with a base.
Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent.
Enzymatic Kinetic Resolution (EKR): Hydrolase enzymes, particularly lipases, can be used to selectively acylate or hydrolyze an ester of a related precursor like (±)-2-hydroxymethylpiperidine. nih.govredalyc.org The enzyme reacts preferentially with one enantiomer, leaving the other enantiomer unreacted. For example, a lipase (B570770) might selectively acylate the (R)-enantiomer, allowing the unreacted (S)-enantiomer to be separated from the newly formed (R)-ester. nih.gov
Catalytic Kinetic Resolution: A chiral, non-racemic catalyst can be used to selectively functionalize one enantiomer over the other. For example, the use of the chiral base n-BuLi with sparteine (B1682161) allows for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines by selectively deprotonating one enantiomer, which can then be trapped with an electrophile. whiterose.ac.uknih.gov A similar strategy using chiral acylating agents can resolve disubstituted piperidines with high selectivity. nih.gov
Table 2: Chiral Resolution Methods for 2-Substituted Piperidines
tandfonline.com| Method | Reagent/Catalyst | Principle | Reference |
|---|---|---|---|
| Classical Resolution | Chiral acids (e.g., tartaric acid) | Formation and separation of diastereomeric salts. | |
| Enzymatic Kinetic Resolution (Hydrolysis) | Hydrolases (e.g., liver acetone (B3395972) powders) | Enantioselective hydrolysis of N-protected acetate (B1210297) precursors. |
Sustainable and Advanced Synthetic Techniques for this compound
The synthesis of complex molecules like this compound is increasingly guided by the principles of sustainability and efficiency. Modern synthetic strategies aim to reduce environmental impact, improve safety, and enhance reaction control. This section explores the application of green chemistry, flow chemistry, and chemo-enzymatic methods to the synthesis of this specific piperidine derivative.
Green Chemistry Principles in Scaffold Assembly
The application of green chemistry principles is crucial for the sustainable synthesis of the this compound scaffold. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. unibo.itchemijournal.com The synthesis of the core 2-methylpiperidine structure and its subsequent functionalization can be designed to be more environmentally benign.
One of the key starting materials for the piperidine core is 2-methylpyridine. Traditional methods for the reduction of pyridines to piperidines often require harsh conditions, such as high pressure and temperature, and the use of heavy metal catalysts, which can lead to significant environmental concerns. rsc.org Green alternatives focus on the use of more sustainable catalysts and reaction media. For instance, the hydrogenation of 2-methylpyridine can be achieved using heterogeneous catalysts like platinum on a solid support (e.g., γ-Al2O3), which can be easily recovered and reused. rsc.org The use of water as a solvent, where feasible, further enhances the green credentials of the process. rsc.org
A notable green approach for a related compound, 2-aminomethylpiperidine, involves its synthesis from the bio-renewable resource 2,5-bis(aminomethyl)furan. rsc.org This method utilizes a platinum-based catalyst for the selective hydrogenolysis and cyclization, showcasing the potential for creating the piperidine ring from sustainable feedstocks. rsc.org While not a direct synthesis of 2-methylpiperidine, this approach highlights the trend towards bio-based starting materials in piperidine synthesis.
The formation of the N-phenylcarbamoyl group typically involves the reaction of 2-methylpiperidine with phenyl isocyanate. From a green chemistry perspective, this reaction is highly atom-economical as it is an addition reaction with no byproducts. However, isocyanates are toxic and require careful handling. Alternative, greener routes to ureas are being explored, such as the use of carbon dioxide as a C1 source, although these methods are not yet widely implemented for this specific transformation. researchgate.net
Solvent choice is another critical aspect of green synthesis. The use of greener solvents, such as supercritical fluids or ionic liquids, can reduce the environmental impact associated with volatile organic compounds (VOCs). mdpi.com For the synthesis of this compound, exploring solvent-free conditions or the use of recyclable green solvents would be a significant step towards a more sustainable process. chemijournal.comresearchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for the 2-Methylpiperidine Scaffold
| Feature | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Starting Material | 2-Methylpyridine (petroleum-based) | Bio-based feedstocks (e.g., from furfural) rsc.org |
| Catalyst | Homogeneous heavy metal catalysts (e.g., Raney Nickel) | Heterogeneous, recyclable catalysts (e.g., Pt/Al2O3) rsc.org |
| Reaction Conditions | High pressure, high temperature | Milder conditions, potentially lower energy consumption |
| Solvent | Volatile organic solvents (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free mdpi.comresearchgate.net |
| Waste Generation | Significant, including catalyst waste and solvent waste | Minimized waste, catalyst recycling |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, including enhanced safety, improved reaction control, and potential for seamless integration of reaction and purification steps. researchgate.netthieme-connect.demdpi.com
The synthesis of the 2-methylpiperidine core via hydrogenation of 2-methylpyridine is well-suited for a flow process. A packed-bed reactor containing a heterogeneous catalyst can be used, where a solution of the pyridine is continuously passed over the catalyst bed under a stream of hydrogen. nih.gov This setup allows for precise control of temperature, pressure, and residence time, leading to higher selectivity and yield. nih.gov The inherent safety of flow reactors, which handle only small volumes of reactive material at any given time, is a major advantage when using hydrogen gas. d-nb.info
Following the formation of 2-methylpiperidine, the subsequent reaction with phenyl isocyanate to form the final product can also be performed in a continuous flow system. researchgate.net The two reagents can be pumped from separate streams and mixed in a microreactor. The rapid mixing and excellent heat transfer in microreactors allow for precise control over this often-exothermic reaction, minimizing the formation of byproducts. thieme-connect.de
A multi-step continuous flow synthesis could be envisioned where the output from the hydrogenation reactor, after an in-line separation step to remove the catalyst, is directly fed into a second reactor for the reaction with phenyl isocyanate. researchgate.netru.nl This integrated approach avoids the isolation of intermediates, reducing waste and processing time. mdpi.com
Table 2: Key Parameters for a Conceptual Flow Synthesis of this compound
| Parameter | Step 1: Hydrogenation of 2-Methylpyridine | Step 2: Carbamoylation |
|---|---|---|
| Reactor Type | Packed-bed reactor with heterogeneous catalyst | Microreactor or tube reactor |
| Catalyst | e.g., Pt/C, Pd/C, or Raney Nickel | None required |
| Temperature | 50-150 °C (optimized for catalyst and substrate) | 25-80 °C (optimized for reaction rate and selectivity) |
| Pressure | 10-50 bar H2 (optimized for hydrogenation) | Atmospheric or slightly elevated to control flow |
| Residence Time | Minutes to hours (optimized for conversion) | Seconds to minutes (optimized for complete reaction) |
| Solvent | Ethanol, Methanol, or other suitable solvent | Acetonitrile, THF, or other aprotic solvent |
The use of flow electrochemistry also presents a novel and green approach for the synthesis of piperidine derivatives. nih.govresearchgate.net Anodic oxidation can be used to activate the piperidine ring for subsequent functionalization, offering a reagent-free activation method that aligns with green chemistry principles. nih.gov
Chemo-Enzymatic Transformations for Structural Elaboration
Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to produce complex chiral molecules like this compound with high stereopurity. nih.govacs.orgnih.gov Since the target molecule possesses a chiral center at the 2-position of the piperidine ring, enzymatic methods are particularly valuable for obtaining enantiomerically pure forms.
A key strategy involves the enzymatic kinetic resolution of racemic 2-methylpiperidine. Lipases are commonly used enzymes for this purpose. In a typical resolution, the racemic amine is acylated in the presence of a lipase and an acyl donor. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated amines can then be separated. The desired enantiomer of 2-methylpiperidine can then be reacted with phenyl isocyanate in a subsequent chemical step to yield the enantiopure this compound.
Alternatively, imine reductases (IREDs) offer a powerful biocatalytic tool for the asymmetric synthesis of chiral piperidines. researchgate.net A prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, can be asymmetrically reduced by an IRED to produce the desired enantiomer of 2-methylpiperidine. nih.govacs.org This enzymatic step establishes the crucial stereocenter, which is then carried through to the final product.
The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can further streamline the synthesis. researchgate.net For instance, an amine oxidase could be used to generate an imine in situ, which is then asymmetrically reduced by an IRED. nih.govacs.org
Table 3: Chemo-Enzymatic Approaches for Enantiomerically Enriched this compound
| Approach | Key Enzymatic Step | Subsequent Chemical Step | Advantages |
|---|---|---|---|
| Kinetic Resolution | Lipase-catalyzed acylation of racemic 2-methylpiperidine | Reaction of the desired enantiomer with phenyl isocyanate | Access to both enantiomers, well-established enzymes |
| Asymmetric Reduction | Imine reductase (IRED) catalyzed reduction of a prochiral tetrahydropyridine | Reaction of the chiral 2-methylpiperidine with phenyl isocyanate | Potentially higher enantiomeric excess, direct formation of the chiral center nih.govacs.orgresearchgate.net |
| Deracemization | Use of an amine oxidase and an imine reductase in a cascade | Reaction of the chiral 2-methylpiperidine with phenyl isocyanate | Theoretical 100% yield of a single enantiomer from a racemate nih.govacs.org |
The integration of chemical and enzymatic steps is a hallmark of modern pharmaceutical synthesis, allowing for the efficient and sustainable production of complex and stereochemically defined molecules. nih.govmanchester.ac.uk
Advanced Structural Elucidation and Conformational Analysis of 1 N Phenylcarbamoyl 2 Methylpiperidine
Spectroscopic Methodologies for Molecular Architecture Confirmation
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry each provide unique and complementary information to build a complete picture of the molecule's connectivity, functional groups, and molecular formula.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For 1-(N-phenylcarbamoyl)-2-methylpiperidine, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the carbon-hydrogen framework and the presence of different chemical environments.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial for stereochemical assignment. NOESY experiments reveal through-space interactions between protons that are in close proximity, which allows for the determination of the relative orientation of substituents on the piperidine (B6355638) ring. For instance, the observation of a NOE correlation between the methyl group protons at the C2 position and specific protons on the piperidine ring can definitively establish the cis or trans relationship between these groups. In related N-substituted 2-methylpiperidine (B94953) systems, NOE studies have been instrumental in assigning the relative configuration of substituents.
The coupling constants (J-values) observed in the ¹H NMR spectrum also provide valuable stereochemical information. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these coupling constants can help to deduce the preferred conformation of the piperidine ring, such as a chair or boat form, and the equatorial or axial orientation of the methyl group.
Interactive Data Table: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Phenyl-H | 7.0 - 7.5 | m | - |
| NH | 6.5 - 8.0 | s (broad) | - |
| Piperidine-H (C2) | 4.0 - 4.5 | m | - |
| Piperidine-H (C6) | 2.8 - 3.5 | m | - |
| Piperidine-H (C3, C4, C5) | 1.2 - 1.9 | m | - |
| Methyl-H (C2) | 0.9 - 1.3 | d | ~6-7 |
Interactive Data Table: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 155 - 165 |
| Phenyl-C (ipso) | 138 - 142 |
| Phenyl-C | 118 - 130 |
| Piperidine-C2 | 50 - 60 |
| Piperidine-C6 | 45 - 55 |
| Piperidine-C3, C4, C5 | 20 - 35 |
| Methyl-C | 15 - 25 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the carbamoyl (B1232498) group. The N-H stretching vibration of the amide is expected to appear as a sharp peak around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic piperidine ring would be observed in the 2850-3100 cm⁻¹ region. Bending vibrations for the C-H bonds of the phenyl group can also provide information about the substitution pattern.
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The C=O stretch is also Raman active. The aromatic ring vibrations, particularly the ring "breathing" modes, often give rise to strong signals in the Raman spectrum, which can be useful for confirming the presence of the phenyl group.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H (amide) | Stretch | 3300 - 3500 | Weak |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (amide) | Stretch | 1640 - 1680 | Strong |
| C=C (aromatic) | Stretch | 1450 - 1600 | Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
Mass Spectrometry Techniques for Molecular Formula Validation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₈N₂O), the expected exact mass would be calculated and compared to the experimental value.
Fragmentation Analysis: In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule can break apart into smaller, characteristic fragments. The fragmentation of this compound would likely involve cleavage of the amide bond, the piperidine ring, and the loss of the methyl group. The identification of these fragment ions helps to confirm the connectivity of the molecule. For instance, the observation of a fragment corresponding to the phenyl isocyanate cation or the 2-methylpiperidine cation would provide strong evidence for the proposed structure.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Exact Mass | 218.1419 Da |
| [M+H]⁺ | 219.1492 Da |
| [M+Na]⁺ | 241.1311 Da |
X-ray Crystallography and Solid-State Conformations of this compound
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and detailed picture of a molecule's three-dimensional arrangement in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and stereochemistry.
To date, a crystal structure for this compound has not been reported in the publicly available crystallographic databases. However, the crystal structure of a related compound, 4-diphenylcarbamyl-N-methyl-piperidine methobromide, reveals that the piperidine ring can adopt different conformations in the solid state, with both equatorial and axial orientations of the carbamoyl group being observed in the crystal lattice. This suggests that the solid-state conformation of this compound could also be influenced by crystal packing forces. A future X-ray crystallographic study of this compound would be invaluable in definitively establishing its solid-state conformation and providing precise geometric parameters.
Conformational Dynamics and Energetics of the Piperidine Ring and Carbamoyl Moiety
The piperidine ring in this compound is not static but exists in a dynamic equilibrium between different conformations, primarily chair and boat forms. The presence of the 2-methyl and the N-phenylcarbamoyl substituents significantly influences the energetics of this equilibrium.
Computational studies on N-acylpiperidines with a 2-methyl substituent have shown a strong preference for the axial orientation of the 2-methyl group. This preference is attributed to allylic strain, where steric hindrance between the N-acyl group and an equatorial 2-substituent destabilizes that conformation. For N-acyl-2-methylpiperidines, the axial conformer can be favored by as much as 3.2 kcal/mol over the equatorial conformer. This suggests that in this compound, the conformer with the 2-methyl group in the axial position is likely to be the most stable.
The rotation around the C-N bond of the carbamoyl moiety also contributes to the conformational complexity of the molecule. The planarity of the amide bond restricts free rotation, leading to the possibility of syn and anti conformers with respect to the orientation of the phenyl group and the piperidine ring. The interplay between the piperidine ring inversion and the rotation around the amide bond results in a complex potential energy surface with multiple local minima.
Dynamic NMR spectroscopy can be a powerful tool to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. From this data, the energy barriers for ring inversion and bond rotation can be calculated, providing quantitative insight into the conformational flexibility of the molecule.
Interactive Data Table: Conformational Preferences in N-Acyl-2-methylpiperidines
| Conformer | Relative Energy (kcal/mol) | Key Feature |
| Axial 2-methyl | 0 (most stable) | Minimizes allylic strain |
| Equatorial 2-methyl | +1.5 to +3.2 | Steric clash between acyl and methyl groups |
| Twist-boat | Less stable than axial chair | Alternative ring conformation |
Structure Activity Relationship Sar and Molecular Design Principles for 1 N Phenylcarbamoyl 2 Methylpiperidine Derivatives
Identification of Key Pharmacophoric Elements within the 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE Scaffold
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric features can be identified based on related structures and general principles of medicinal chemistry. These elements are the N-phenylcarbamoyl moiety, the piperidine (B6355638) ring, and the 2-methyl group.
The N-phenylcarbamoyl moiety is a critical component, with the urea (B33335) linkage (-NH-CO-N-) acting as a rigid and planar unit capable of forming multiple hydrogen bonds. The amide protons can serve as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. mdpi.com The phenyl ring itself provides a platform for van der Waals and pi-pi stacking interactions with aromatic residues in a binding pocket. The electronic properties of this ring, modulated by substituents, can significantly influence binding affinity.
The piperidine ring serves as a three-dimensional scaffold, positioning the other functional groups in a specific spatial orientation. As a saturated heterocycle, it is metabolically more stable than its aromatic counterparts. mdpi.com The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor and its basicity can be tuned through substitution, which can be critical for interactions with the biological target. acs.org
The 2-methyl group introduces a chiral center and a specific steric bulk to the piperidine ring. This can influence the conformational preference of the ring and its substituents, which in turn affects how the molecule fits into a binding site. The methyl group can also engage in hydrophobic interactions within the target protein.
Pharmacophore modeling studies on related 1-aryl-3-(1-acylpiperidin-4-yl) urea derivatives have identified key features for activity, which often include hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic or aromatic regions. nih.gov These models suggest that the precise spatial arrangement of these features is crucial for effective binding. For instance, in a study of N3-phenylpyrazinones, a six-point pharmacophore model was developed that included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov While not directly on the target compound, these findings provide a framework for understanding the likely pharmacophoric elements of this compound.
Impact of Substituent Modifications on Molecular Recognition
The systematic modification of substituents on the this compound scaffold is a fundamental strategy in medicinal chemistry to probe and optimize molecular interactions.
Substituents on the phenyl ring of the N-carbamoyl moiety can profoundly impact activity through steric, electronic, and hydrophobic effects. The nature and position of these substituents can either enhance or diminish the binding affinity and selectivity of the molecule.
In studies of related N-arylacetamide derivatives, it has been shown that the introduction of both electron-donating and electron-withdrawing groups on the phenyl ring can lead to a wide range of biological activities. nih.gov For example, in a series of 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazolines, it was found that 3-chloro and 3-bromo substituents on the phenyl ring enhanced antiamoebic activity. nih.gov This suggests that electron-withdrawing groups at specific positions can be beneficial.
Conversely, in other systems, electron-donating groups have been shown to be advantageous. For instance, in a series of salicylanilides, the activity of 2-alkoxy substituted compounds decreased with increasing lipophilicity and bulkiness of the substituent, highlighting the importance of a balance between these properties. mdpi.com The table below illustrates how different substituents on an aromatic ring can influence inhibitory activity in a related series of compounds.
Table 1: Effect of Phenyl Ring Substitution on Biological Activity in a Series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide Derivatives
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
|---|---|---|
| 3a | 4-OH | 9.87 ± 0.11 |
| 3b | 2-OH | 12.45 ± 0.32 |
| 3c | 2-Cl | 15.67 ± 0.23 |
| 3d | 4-Cl | 18.98 ± 0.54 |
| 3e | 2-NO2 | 20.12 ± 0.17 |
| 3f | 3-NO2 | 22.43 ± 0.21 |
| 3g | 4-N(CH3)2 | 25.43 ± 0.19 |
| Standard | Thiourea | 21.22 ± 0.12 |
Data adapted from a study on urease inhibitors and is intended for illustrative purposes of SAR principles. nih.gov
This data indicates that the position and electronic nature of the substituent are critical, with a hydroxyl group at the 4-position providing the most potent inhibition in this particular series.
The 2-methyl group on the piperidine ring is a key feature that imparts chirality and steric influence. Altering this group can have significant consequences for the molecule's interaction with its biological target. Replacing the methyl group with other substituents, such as larger alkyl groups, polar functional groups, or hydrogen, can modulate the compound's potency, selectivity, and pharmacokinetic properties.
While specific data on modifications at the 2-position of this compound is limited, general principles from other piperidine-containing compounds can be applied. For example, increasing the size of the alkyl group at this position could enhance hydrophobic interactions, but may also lead to steric clashes within the binding site. The introduction of polar groups could create new hydrogen bonding opportunities. The complete removal of the methyl group would eliminate the chiral center and the specific conformational bias it imparts.
In a study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis, modifications to the piperidine ring were part of the optimization process to improve potency and drug-like properties. nih.gov This highlights the importance of exploring various substituents at this position to fine-tune the molecule's activity.
The substitution pattern on the piperidine nitrogen significantly influences the conformational preferences of the ring. In N-acylpiperidines, such as this compound, the presence of the acyl group (in this case, the N-phenylcarbamoyl moiety) has a profound effect on the orientation of the 2-methyl group.
Computational studies have shown that for N-acylpiperidines with a 2-substituent, there is a preference for the 2-substituent to be in the axial position, which is in contrast to the usual equatorial preference in simple substituted cyclohexanes. This is due to a phenomenon known as pseudoallylic strain. The axial conformer is favored because it minimizes steric hindrance and allows for better π-conjugation between the piperidine nitrogen and the carbonyl group of the acyl moiety. avcr.cz For N,2-dimethylpiperidine-1-carboxamide, the axial conformer is favored by 2.1 kcal/mol over the equatorial one. avcr.cz
The conformational equilibrium between the chair and twist-boat forms of the piperidine ring is also influenced by N-acylation. The twist-boat conformation is generally less favorable, but the energy difference can be small, suggesting that the ring may be flexible enough to adopt different conformations upon binding to a target. avcr.cz
Isosteric Replacements and Bioisosterism in this compound Analogs
Isosteric and bioisosteric replacements are a cornerstone of drug design, involving the substitution of atoms or groups of atoms with others that have similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov
In the context of this compound, several bioisosteric replacements could be considered. The urea linkage is a common target for such modifications. For example, it could be replaced with a thiourea, a reversed amide, or a sulfonamide to alter its hydrogen bonding capabilities and electronic properties.
The phenyl ring can be replaced by other aromatic or heteroaromatic systems, such as thiophene, pyridine (B92270), or pyrazole. nih.gov Such changes can alter the molecule's polarity, metabolic stability, and potential for specific interactions with the target. For instance, in a series of urea-based GCPII inhibitors, replacing a phenyl group with various other moieties, including allyl, furanyl, and thiophenyl groups, led to compounds with varying inhibitory potencies. avcr.cz
The piperidine ring itself can be considered a bioisostere of other cyclic systems. For example, replacing it with a piperazine (B1678402) ring introduces an additional nitrogen atom, which can alter the molecule's basicity and provide another point for hydrogen bonding or further substitution. mdpi.com The benzoylpiperidine fragment is considered a potential bioisostere of the piperazine ring, where the carbonyl group can compensate for the loss of a nitrogen atom by establishing new hydrogen bonds. mdpi.com
Stereochemical Influences on Molecular Interactions and Selectivity
The presence of a chiral center at the 2-position of the piperidine ring means that this compound can exist as two enantiomers, (R)- and (S)-1-(N-phenylcarbamoyl)-2-methylpiperidine. It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates.
For example, in a study of alkyl/phenylalkyl piperidine analogues as opioid receptor agonists, the (3R, 4S) enantiomer was found to be a potent and highly selective MOR agonist, while its (3S, 4R) enantiomer had significantly lower activity. nih.gov This demonstrates the critical role of stereochemistry in determining both potency and selectivity.
The conformational preference of the 2-methyl group (axial vs. equatorial) is also influenced by stereochemistry, which in turn affects the presentation of the pharmacophoric elements to the target. The specific orientation of the methyl group can either facilitate or hinder the binding of the rest of the molecule. Therefore, the synthesis and biological evaluation of individual enantiomers are essential for a complete understanding of the SAR of this compound derivatives.
Mechanistic Investigations of 1 N Phenylcarbamoyl 2 Methylpiperidine at the Molecular and Cellular Level
Strategies for Identifying Molecular Targets and Binding Partners
The identification of molecular targets is a critical first step in understanding the mechanism of action of any compound. Modern pharmacology employs several sophisticated strategies for this purpose.
Affinity Proteomics and Chemical Genetics Approaches
Affinity proteomics and chemical genetics are powerful tools for target deconvolution. Affinity proteomics typically involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners from a complex mixture of proteins. Chemical genetics, on the other hand, utilizes small molecules to perturb protein function in a manner analogous to genetic mutations, helping to link a protein to a specific cellular phenotype. Currently, there are no published studies that have utilized either affinity proteomics or chemical genetics to identify the molecular targets of 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE.
Ligand-Based Target Deconvolution Methodologies
Ligand-based target deconvolution methods rely on the principle that structurally similar molecules often share similar biological targets. These computational approaches can predict potential targets by comparing the compound's structure to databases of known ligands. However, without experimental validation, these predictions remain theoretical. There is no available literature detailing the use of such in-silico methods to predict or confirm the molecular targets for this compound.
Molecular Binding Mechanisms and Ligand-Target Interactions
Understanding how a ligand interacts with its target is fundamental to explaining its biological effects. This includes characterizing the nature of the chemical bonds formed and any conformational changes induced in the target protein.
Characterization of Reversible and Irreversible Binding Events
The interaction between a ligand and its target can be either reversible, characterized by non-covalent bonds, or irreversible, involving the formation of stable covalent bonds. The nature of this binding dictates the duration and intensity of the compound's effect. As the molecular target(s) of this compound have not been identified, there is no data characterizing its binding as either reversible or irreversible.
Allosteric Modulation Studies by this compound
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. This can be a desirable property in drug design, offering greater specificity and a more nuanced modulation of biological responses. There is currently no evidence to suggest that this compound functions as an allosteric modulator, as no such studies have been published.
Cellular Uptake, Trafficking, and Intracellular Distribution
The ability of a compound to reach its target within a cell is governed by its properties of cellular uptake, trafficking, and intracellular distribution. These processes determine the bioavailability of the compound at its site of action. Research on how this compound is absorbed by cells, transported within the cell, and where it ultimately localizes is not available in the scientific literature.
Modulation of Intracellular Signaling Pathways by 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINEThere is no available research describing the influence of this compound on any intracellular signaling pathways.
Receptor Interaction Studies (e.g., agonism, antagonism)There is no published data regarding the interaction of this compound with any cellular receptors, and therefore its potential role as an agonist or antagonist is unknown.
Without primary research or review articles on this specific molecule, any attempt to describe its biological mechanisms would be speculative and would not meet the required standards of scientific accuracy.
Application of 1 N Phenylcarbamoyl 2 Methylpiperidine in Preclinical Research Models for Mechanistic Elucidation
In Vitro Cellular and Tissue Models for Investigating Biological Responses
In vitro models are fundamental tools in biomedical research, offering a controlled environment to study cellular and molecular processes outside of a living organism.
Three-Dimensional (3D) Cell Culture Models (e.g., spheroids, organoids) for Complex Biological Contexts
To bridge the gap between 2D cultures and in vivo conditions, three-dimensional (3D) cell culture models have become increasingly prominent. nih.gov These models more accurately mimic the architecture, cell-cell interactions, and microenvironment of native tissues. sigmaaldrich.commdpi.com
Spheroids are aggregates of cells that can be formed from a variety of cell types, including tumor cell lines. mdpi.comnih.gov They are valuable for studying tumor biology and for screening anti-cancer agents, as they often exhibit gradients of nutrients, oxygen, and metabolic activity, similar to an in vivo tumor. nih.gov
Organoids are more complex 3D structures derived from stem cells (either pluripotent or adult stem cells) that self-organize to form miniature, organ-like structures. sigmaaldrich.commdpi.com These models can recapitulate the cellular diversity and structural organization of an organ, making them powerful tools for developmental biology, disease modeling, and personalized medicine. mdpi.com For instance, liver organoids can be used for metabolic and drug toxicity studies. mdpi.com
| Model Type | Description | Common Applications | Key Advantages |
| Spheroids | Self-assembled spherical clusters of cells. mdpi.com | Cancer research, drug screening. nih.gov | Mimics tumor microenvironment, gradients of nutrients/oxygen. nih.gov |
| Organoids | Stem cell-derived, self-organizing 3D structures resembling miniature organs. sigmaaldrich.commdpi.com | Disease modeling, developmental biology, personalized medicine. mdpi.com | High physiological relevance, recapitulates organ architecture and function. sigmaaldrich.com |
Primary Cell and Co-Culture Systems for Cellular Interaction Studies
Primary cells are isolated directly from tissues and are used for a finite period in culture. They retain many of the characteristics of their tissue of origin, providing a more physiologically relevant model than immortalized cell lines.
Co-culture systems involve growing two or more different cell types together to study their interactions. nih.gov For example, co-culturing tumor organoids with immune cells, such as peripheral blood mononuclear cells (PBMCs), can create a model to investigate the tumor microenvironment and to test immunotherapies. nih.govnih.gov These systems are crucial for understanding the complex interplay between different cell populations in both healthy and diseased states.
In Vivo Animal Models for Pharmacological Proof-of-Concept and Mechanistic Studies
In vivo models are indispensable for understanding the systemic effects of a compound within a whole, living organism. They provide critical information on pharmacokinetics (how the body processes the compound) and pharmacodynamics (how the compound affects the body).
Rodent Models for Exploring Systemic Distribution and Target Engagement
Rodent models, primarily mice and rats, are the most commonly used in vivo systems in pharmacological research. They are utilized to study a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, these models are essential for demonstrating that a compound can reach its intended biological target in a living system and exert the desired pharmacological effect. Genetically engineered mouse models, for instance, can be developed to mimic human diseases, providing a powerful platform for testing therapeutic efficacy.
Zebrafish and Other Non-Mammalian Models for Early Mechanistic Screening
Non-mammalian models, such as the zebrafish (Danio rerio), have emerged as valuable tools for early-stage drug discovery and mechanistic studies. Zebrafish embryos are transparent, develop externally, and mature rapidly, which allows for high-throughput screening and real-time imaging of biological processes. Their genetic tractability and the high degree of conservation of signaling pathways with mammals make them a cost-effective and ethically favorable alternative for initial toxicity and efficacy screening before moving to more complex mammalian models.
Advanced Imaging and Tracing Techniques for 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE in Biological Systems
Information regarding the application of advanced imaging and tracing techniques for this compound is not available in the reviewed scientific literature. There are no published studies describing the use of methods such as PET, SPECT, autoradiography, or fluorescence microscopy to investigate this specific compound in biological systems. Therefore, detailed research findings and corresponding data tables cannot be generated.
Computational and Theoretical Studies on 1 N Phenylcarbamoyl 2 Methylpiperidine
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, used to predict how a ligand such as 1-(N-phenylcarbamoyl)-2-methylpiperidine might bind to a protein target and how it behaves in a biological environment. Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide a view of the dynamic evolution of the protein-ligand complex over time. nih.govnih.gov
For a molecule with a piperidine (B6355638) scaffold, these simulations are essential for understanding its potential pharmacological activity. dovepress.comnih.gov The stability of the complex formed between a ligand and its target protein can be assessed through MD simulations, which can reveal key interactions and conformational changes. nih.govnih.gov For instance, simulations lasting nanoseconds can confirm the stability of a docked compound within a protein's binding site. nih.gov
Predicting the binding mode of a ligand is a primary function of molecular docking. nih.gov This process involves placing the ligand into the active site of a target protein and evaluating the fit using a scoring function. frontiersin.org The resulting poses are ranked, with the top-scoring poses representing the most probable binding modes. These predictions are critical for understanding the mechanism of action and for guiding the design of more potent analogs. researchgate.net
The accuracy of binding affinity prediction remains a significant challenge, often limited by protein flexibility, solvent effects, and entropic changes. nih.gov To improve predictions, docking can be combined with more rigorous methods like MD simulations and quantum mechanics calculations. nih.gov For related heterocyclic compounds, docking studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. dovepress.comnih.gov For this compound, key interactions would likely involve the carbamoyl (B1232498) group's ability to form hydrogen bonds and the phenyl and piperidine rings engaging in hydrophobic or van der Waals interactions. nih.gov
A novel scoring function, the P-score, which combines ligand residence time from MD simulations with interaction energies from quantum mechanics, has been shown to enhance the accuracy of binding mode prediction. nih.gov
Table 1: Representative Data from a Hypothetical Molecular Docking Study
Predicted Binding Interactions for this compound| Target Protein Residue | Ligand Atom/Group | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| ASP-120 (O) | Carbamoyl (N-H) | Hydrogen Bond | 2.9 |
| GLN-85 (NH2) | Carbamoyl (C=O) | Hydrogen Bond | 3.1 |
| TYR-150 | Phenyl Ring | Pi-Pi Stacking | 4.5 |
| LEU-80 | Methylpiperidine Ring | Hydrophobic | 3.8 |
| ILE-152 | Phenyl Ring | Hydrophobic | 4.1 |
Conformational analysis is vital for understanding the three-dimensional shapes a molecule can adopt. For this compound, this involves the flexibility of the piperidine ring and the rotation around the single bonds of the N-phenylcarbamoyl side chain. The 2-methylpiperidine (B94953) ring is expected to exist predominantly in a chair conformation to minimize steric strain. However, other conformations like twist-boat may also be present in the conformational ensemble. rsc.org Studies on 2-methylpiperidine have confirmed that the methyl group's orientation (axial vs. equatorial) significantly influences its conformational preference and stability. nih.gov
Time-resolved Rydberg fingerprint spectroscopy on the related N-methyl piperidine (NMP) revealed coherent oscillatory motions between chair and twist conformers upon electronic excitation. rsc.org Such dynamic behavior is crucial as the biologically active conformation of a ligand is not always its lowest energy state. nih.gov MD simulations can be used to explore the conformational landscape of the molecule in solution, providing a distribution of accessible conformations, which is essential for understanding its interaction with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR and 3D-QSAR are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—physicochemical, electronic, or steric properties—to predict the activity of new, untested compounds. nih.gov
For a series of analogs of this compound, a QSAR model could be developed to guide the synthesis of more potent molecules. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to represent steric, electrostatic, and other fields around the aligned molecules. nih.govmdpi.com These models produce contour maps that visualize regions where modifying the structure would favorably or unfavorably impact biological activity. mdpi.comresearchgate.net
The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. researchgate.net The molecules are characterized by various descriptors, and statistical methods like Partial Least Squares (PLS) are used to build the regression equation. nih.gov The predictive power of a QSAR model is evaluated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com A high q² value (typically > 0.5) indicates a model with good predictive ability. mdpi.com
Ligand-based QSAR models have been shown to be highly predictive for inhibitors of various biological targets. nih.gov By analyzing the QSAR model, researchers can identify the key structural features that are essential for inhibitory activity, providing a rational basis for designing new compounds. nih.gov
Table 2: Example of a 2D-QSAR Model Equation and Statistical Parameters
Hypothetical QSAR Model for a Series of Piperidine Analogs| Model Equation | |
|---|---|
| pIC₅₀ = 0.75(XlogP) - 0.21(TPSA) + 0.15*(MW) + 3.54 | |
| Statistical Validation | |
| Number of Compounds (N) | 40 |
| Correlation Coefficient (r²) | 0.88 |
| Cross-validated (q²) | 0.72 |
| Standard Error of Estimate (SEE) | 0.25 |
| F-statistic | 55.6 |
Fragment-based QSAR (FB-QSAR) methods, such as Hologram QSAR (HQSAR), offer an alternative to traditional QSAR. nih.govresearchgate.net HQSAR does not require molecular alignment, making it suitable for large and diverse datasets. nih.gov This method involves breaking down each molecule into all possible structural fragments. These fragments are then hashed into a fixed-length array, creating a "molecular hologram" that serves as a 2D fingerprint. nih.govnih.gov The bins in this hologram, which represent the counts of specific fragments, are then correlated with biological activity using PLS analysis. nih.gov
For this compound, the key fragments would include the 2-methylpiperidine ring, the phenyl group, and the carbamoyl linker. HQSAR can generate contribution maps that highlight which molecular fragments are positively or negatively correlated with activity, providing intuitive guidance for lead optimization. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often using Density Functional Theory (DFT), provide fundamental information about a molecule's electronic structure, stability, and reactivity. researchgate.net These methods can calculate properties such as optimized geometry, atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netsemanticscholar.org
The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net For piperidine derivatives, calculations can identify nucleophilic and electrophilic sites. In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms are expected to be potential nucleophilic sites due to their negative partial charges. researchgate.netsemanticscholar.org The calculated dipole moment can predict the molecule's polarity and solubility in various solvents. researchgate.net These theoretical calculations are invaluable for understanding reaction mechanisms and designing new molecules with desired electronic properties. mdpi.com
Table 3: Representative Quantum Chemical Properties Calculated for a Piperidine Derivative
Calculated Electronic Properties (B3LYP/6-311G** Level of Theory)| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -712.5 | Hartree |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -0.9 | eV |
| HOMO-LUMO Gap | 5.9 | eV |
| Dipole Moment | 3.45 | Debye |
HOMO-LUMO Analysis and Electrostatic Potential Mapping
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic characteristics of molecules. Key aspects of this are the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the mapping of the molecular electrostatic potential (MEP).
HOMO-LUMO Analysis
The HOMO and LUMO are known as the frontier molecular orbitals. The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule.
Illustrative Quantum Chemical Descriptors for this compound (Note: The following values are for illustrative purposes to demonstrate the output of a typical DFT calculation and are not based on experimental or published computational results for this specific molecule.)
| Parameter | Formula | Significance | Illustrative Value |
| HOMO Energy | EHOMO | Electron-donating ability | -6.5 eV |
| LUMO Energy | ELUMO | Electron-accepting ability | -1.2 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity, stability | 5.3 eV |
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron | 6.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron | 1.2 eV |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | 2.65 eV |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness | 0.188 eV⁻¹ |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons | 3.85 eV |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attacks. The map uses a color scale to denote different potential values:
Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on atoms like oxygen and nitrogen.
Blue: Regions of positive electrostatic potential, which are electron-poor. These areas, typically around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack.
Green: Regions of neutral or zero potential.
For this compound, an MEP map would likely show a significant negative potential (red/yellow) around the carbonyl oxygen atom of the urea (B33335) group, indicating a prime site for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the N-H proton of the urea linkage and the hydrogens of the phenyl ring, highlighting sites for nucleophilic interaction.
Reaction Mechanism Prediction for Synthesis and Metabolism
Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This is crucial for optimizing synthesis and predicting metabolic fate.
Synthesis Reaction Mechanism
The most direct synthesis of this compound involves the reaction of 2-methylpiperidine with phenyl isocyanate. Computational modeling could predict the reaction pathway for this nucleophilic addition. The nitrogen atom of the 2-methylpiperidine would act as the nucleophile, attacking the electrophilic carbon atom of the isocyanate group. Theoretical calculations could model the transition state structure and determine the activation energy barrier for this reaction, providing insight into the reaction kinetics and feasibility under different conditions.
Metabolism Prediction
The human body utilizes enzymes, primarily the Cytochrome P450 (CYP) family, to metabolize foreign compounds. Computational models can predict the most likely sites on a molecule to undergo metabolic transformation. Common metabolic reactions include hydroxylation, N-dealkylation, and oxidation.
For this compound, several sites are susceptible to metabolism:
Aromatic Hydroxylation: The phenyl ring can be hydroxylated by CYP enzymes, typically at the para-position due to steric accessibility.
Aliphatic Hydroxylation: The piperidine ring carbons can undergo hydroxylation.
Oxidation: The methyl group is a potential site for oxidation to a primary alcohol.
Computational tools predict the "lability" of each site towards metabolism, often by calculating the activation energy required for hydrogen atom abstraction by a simplified model of the active oxygen species of a CYP enzyme.
Illustrative Table of Potential Metabolic Fates (Note: This table presents hypothetical metabolic pathways for illustrative purposes.)
| Metabolic Reaction | Position on Molecule | Predicted Metabolite |
| Aromatic Hydroxylation | Phenyl Ring (para-position) | 1-(N-(4-hydroxyphenyl)carbamoyl)-2-methylpiperidine |
| Aliphatic Hydroxylation | Piperidine Ring (e.g., C4) | 1-(N-phenylcarbamoyl)-4-hydroxy-2-methylpiperidine |
| Oxidation | Methyl Group | 1-(N-phenylcarbamoyl)-2-(hydroxymethyl)piperidine |
| N-Dealkylation | Not a primary predicted route | N/A |
Cheminformatics and Machine Learning Approaches for Analog Design and Virtual Screening
Cheminformatics and machine learning are indispensable in modern drug discovery for designing novel compounds and efficiently screening vast chemical libraries.
Analog Design
Starting with a lead compound like this compound, cheminformatics tools can be used to design a library of structural analogs. This is achieved by systematically modifying different parts of the molecule, such as substituting the phenyl ring, altering the piperidine ring, or changing the urea linkage. For each designed analog, a wide range of molecular descriptors can be calculated. These descriptors quantify various physicochemical properties of the molecule.
Illustrative Molecular Descriptors for Cheminformatic Analysis (Note: These descriptors are examples of what would be calculated in a cheminformatics study.)
| Descriptor Class | Example Descriptor | Significance |
| Physicochemical | Molecular Weight (MW) | Size of the molecule |
| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability |
| Hydrophobicity | LogP (Octanol-water partition coefficient) | Lipophilicity, affects absorption and distribution |
| Electronic | Dipole Moment | Polarity of the molecule |
| Structural | Number of Rotatable Bonds | Molecular flexibility |
| Structural | Hydrogen Bond Donors/Acceptors | Potential for intermolecular interactions |
Virtual Screening and Machine Learning
Virtual screening is a computational technique used to search large libraries of compounds to identify those most likely to bind to a biological target. When a set of compounds with known activity against a target is available, a Quantitative Structure-Activity Relationship (QSAR) model can be developed using machine learning algorithms like Random Forest, Support Vector Machines (SVM), or Deep Neural Networks.
The process involves:
Data Collection: Assembling a dataset of molecules with their measured biological activities.
Descriptor Calculation: Calculating molecular descriptors for all molecules in the dataset.
Model Training: Using a machine learning algorithm to build a model that correlates the descriptors (features) with the biological activity (label).
Model Validation: Testing the model's predictive power on a separate test set of compounds.
Virtual Screening: Applying the validated model to a large library of virtual compounds (such as the designed analogs of this compound) to predict their activity and prioritize a smaller number of promising candidates for synthesis and experimental testing.
This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates, saving time and resources.
Development and Characterization of 1 N Phenylcarbamoyl 2 Methylpiperidine Analogs and Probes
Synthesis of Fluorescently Tagged 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE Probes
To visualize the interaction of this compound-based inhibitors with their biological targets, fluorescently tagged probes are invaluable. These probes are synthesized by chemically linking a fluorophore to the core inhibitor structure. The selection of the attachment point for the fluorescent dye is critical to ensure that the probe retains its binding affinity for the target enzyme.
The synthesis of such a probe would typically involve a multi-step process. First, a derivative of the parent compound, this compound, is prepared with a reactive functional group, such as an amine or a carboxylic acid, at a position that does not interfere with its binding to FAAH. This functionalized inhibitor is then reacted with a fluorescent dye that has a complementary reactive group, forming a stable covalent bond.
For instance, a common strategy involves using a linker to attach a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or a near-infrared dye. rsc.orgnih.gov The development of a near-infrared fluorescent probe named DAND for FAAH bioimaging illustrates this principle. rsc.org DAND allows for real-time detection and imaging of FAAH activity in biological systems. rsc.org Similarly, a two-photon ratiometric fluorescent probe, CANP, has been developed for quantitative imaging of FAAH in live neurons and brain tissues. acs.orgnih.gov These probes are instrumental in high-throughput screening assays to identify new and potent FAAH inhibitors. nih.gov
Table 1: Examples of Fluorescent Probes for FAAH Activity
| Probe Name | Fluorophore | Application | Reference |
|---|---|---|---|
| D-AMC | 7-amino-4-methyl coumarin | High-throughput screening | nih.gov |
| DAND | Near-infrared dye | Real-time imaging of FAAH activity | rsc.org |
The fluorescence properties of these probes, such as their excitation and emission wavelengths, are crucial for their application in various biological assays.
Biotinylated Analogs for Affinity Purification and Target Identification
Biotinylated analogs are powerful tools for the affinity purification and identification of the cellular targets of a compound. The high affinity of biotin (B1667282) for streptavidin is exploited to isolate the target protein from a complex biological sample.
The synthesis of a biotinylated probe based on the this compound scaffold would involve the covalent attachment of a biotin molecule, often via a linker arm, to the inhibitor. As with fluorescent probes, the point of attachment is chosen to minimize disruption of the inhibitor's binding to its target.
Once synthesized, the biotinylated probe is incubated with a cell or tissue lysate. The probe-protein complex is then captured on a streptavidin-coated solid support, such as agarose (B213101) or magnetic beads. After washing away non-specifically bound proteins, the target protein can be eluted and identified using techniques like mass spectrometry. This approach has been successfully used to purify and identify a wide range of proteins, including those that are palmitoylated.
While specific biotinylated probes of this compound are not detailed in the available literature, the general methodology is well-established for identifying targets of other enzyme inhibitors.
Rational Design of Covalently Binding this compound Derivatives
The this compound scaffold is characteristic of a class of covalent inhibitors of FAAH. nih.govnih.govacs.orgresearchgate.netfigshare.com These inhibitors form a stable covalent bond with a key serine residue (Ser241) in the active site of the enzyme. nih.gov This covalent modification leads to the irreversible inactivation of FAAH.
Computational studies have provided a rationale for the covalent inhibitory activity of piperidine (B6355638) and piperazine (B1678402) aryl ureas. nih.govnih.govacs.orgresearchgate.netfigshare.com It is proposed that the binding of these inhibitors to the FAAH active site induces a conformational distortion in the urea (B33335) or carbamate (B1207046) group of the inhibitor. nih.gov This distortion enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic serine residue. nih.gov
The rational design of new covalent inhibitors based on the this compound core focuses on optimizing this interaction. This involves modifying the chemical structure to improve binding affinity and the rate of covalent bond formation. Structure-activity relationship (SAR) studies, supported by molecular modeling, are employed to guide these modifications. nih.gov For example, the design of new inhibitors often involves constructing "pre-covalent" complexes in silico to predict binding geometries within the FAAH active site before undertaking their synthesis. nih.gov
Table 2: Key Features of Covalent FAAH Inhibitors with a Piperidine/Piperazine Core
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Core Scaffold | Piperidine or piperazine aryl urea/carbamate | Provides the basic structure for binding to the FAAH active site. | nih.govnih.govacs.orgresearchgate.netfigshare.com |
| Covalent Mechanism | Forms a covalent bond with the catalytic Ser241 residue. | Leads to irreversible inhibition of the enzyme. | nih.gov |
| Conformational Distortion | Binding induces a twist in the amide bond of the inhibitor. | Increases the reactivity of the carbonyl group for covalent modification. | nih.gov |
Scaffold Hopping and Lead Optimization from the this compound Core
Scaffold hopping is a drug design strategy that involves replacing the core molecular framework of a compound with a different, but functionally equivalent, scaffold. This approach is used to explore new chemical space and to improve the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile.
Lead optimization is the process of refining the chemical structure of a lead compound to improve its drug-like properties. danaher.com For FAAH inhibitors based on the this compound core, lead optimization efforts have focused on several areas.
Structure-activity relationship studies of (indolylalkyl)piperidine carbamates have shown that modifying the length of the alkyl spacer and introducing substituents on the indole (B1671886) ring can significantly affect FAAH inhibitory activity. nih.govrsc.org For example, replacing the piperidine ring with a piperazine scaffold is a common modification explored in lead optimization. nih.govrsc.org
Furthermore, the metabolic stability of these compounds is a critical parameter that is assessed during lead optimization. nih.govrsc.org The goal is to develop inhibitors with improved stability in biological systems, which can translate to better efficacy in vivo. The piperidine carbamate structure has been shown to enhance metabolic stability compared to some acyclic analogs. nih.govrsc.org
Table 3: Examples of Lead Optimization Strategies for Piperidine-Based FAAH Inhibitors
| Strategy | Modification | Outcome | Reference |
|---|---|---|---|
| SAR Studies | Variation of alkyl spacer length and indole substituents | Altered FAAH inhibitory potency | nih.govrsc.org |
| Scaffold Modification | Replacement of piperidine with piperazine | Changes in activity and selectivity | nih.govrsc.org |
| Metabolic Stability Assessment | Comparison of cyclic vs. acyclic analogs | Piperidine core enhances stability | nih.govrsc.org |
Future Directions and Emerging Research Avenues for 1 N Phenylcarbamoyl 2 Methylpiperidine
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry by accelerating the design-build-test-learn cycle. mdpi.comnih.gov For a scaffold such as 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE, these computational tools offer powerful strategies for optimization and lead generation.
AI/ML algorithms can analyze vast chemical datasets to identify structure-activity relationships (SAR) that are not immediately obvious to human researchers. mdpi.com By training models on existing libraries of piperidine (B6355638) derivatives and their biological activities, it is possible to predict the therapeutic potential of novel, yet-to-be-synthesized analogues of this compound. These models can guide the selection of substituents on the phenyl ring or modifications to the piperidine core to enhance potency, selectivity, or pharmacokinetic properties. researchgate.net
Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, exploring a much broader chemical space than is feasible through traditional chemical intuition alone. nih.gov This approach can lead to the discovery of compounds with novel mechanisms of action or improved therapeutic profiles. The integration of AI into the manufacturing and chemical process optimization is also a growing field, promising to make the synthesis of these complex molecules more efficient and scalable. arxiv.org
Table 1: Potential AI/ML Applications in Piperidine Scaffold Optimization
| AI/ML Application | Description | Potential Impact on this compound |
|---|---|---|
| Predictive Modeling | Algorithms predict biological activity, toxicity, and ADME properties based on chemical structure. | Prioritize synthesis of derivatives with higher predicted efficacy and better safety profiles. |
| Generative Design | AI creates novel molecular structures based on a desired set of properties. | Discover new chemical entities with enhanced therapeutic potential based on the core scaffold. |
| SAR Exploration | Machine learning identifies subtle patterns connecting structural features to biological function. | Guide rational design of analogues by highlighting key substitution points for improved activity. |
| Reaction Prediction | AI predicts optimal reaction conditions and synthetic routes. | Accelerate the synthesis of a diverse library of derivatives for screening. |
Exploration of Novel Synthetic Methodologies for Diversification (e.g., Photocatalysis, Electrosynthesis)
To fully explore the chemical space around this compound, advanced and versatile synthetic methods are required. Traditional methods for functionalizing piperidines can be harsh and lack selectivity. researchgate.net Modern techniques like photocatalysis and electrosynthesis offer mild, efficient, and highly selective alternatives for creating a diverse library of derivatives. nih.govnih.govchemrxiv.org
Photocatalysis , which uses visible light to drive chemical reactions, has emerged as a powerful tool for C-H functionalization. nih.govnih.gov This technique could be applied to directly arylate, alkylate, or otherwise modify the piperidine ring of this compound. For instance, photoredox catalysis can enable the diastereoselective α-amino C-H arylation of complex piperidine derivatives, a transformation that would be challenging with conventional methods. nih.gov This allows for the late-stage diversification of the core scaffold, rapidly generating analogues with varied substitution patterns for biological screening. chemrxiv.org
Electrosynthesis provides another green and sustainable approach to chemical synthesis, using electricity to generate reactive species under ambient conditions. mdpi.com This method can be employed for various transformations, including the cyclization and functionalization of N-heterocycles. mdpi.com For example, anodic oxidation could be used to introduce nucleophiles at the 2-position of N-acyl piperidines, offering a pathway to derivatives that are difficult to access otherwise. These electrochemical methods often avoid the need for expensive or toxic reagents, making them attractive for large-scale synthesis.
Mechanistic Insights from Multi-Omics Data Integration in Response to Compound Perturbation
Understanding how a small molecule like this compound affects cellular function is critical for its development as a therapeutic agent or research tool. Perturbing biological systems with this compound and analyzing the response using multi-omics approaches—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of its mechanism of action. nih.govnih.gov
By treating cells with the compound and measuring changes across different molecular layers, researchers can build a comprehensive picture of the downstream biological effects. proquest.com For example, transcriptomic analysis might reveal the upregulation of specific signaling pathways, while proteomics could identify direct protein targets or changes in protein complexes. Metabolomics can then show how these changes impact cellular metabolism.
Integrating these disparate datasets is a significant computational challenge, but advanced bioinformatics and machine learning models are being developed to tackle this complexity. nih.govnih.gov These integrative approaches can help to identify the primary targets of this compound, elucidate its mechanism of action, discover potential biomarkers for its activity, and predict off-target effects. nih.gov This deep mechanistic understanding is invaluable for optimizing the compound and guiding its future applications.
Role of this compound in Chemical Biology Tool Development and Pathway Elucidation
Small molecules are essential tools for dissecting complex biological processes. nih.govyoutube.com A compound like this compound, with its specific chemical structure, has the potential to be developed into a highly selective chemical probe . nih.govchemicalprobes.org Chemical probes are small-molecule modulators that allow researchers to study the function of a specific protein target in cells and organisms. nih.gov
To serve as a high-quality probe, a compound must be potent, selective, and cell-permeable. The development process would involve systematically modifying the this compound scaffold to optimize these properties. This could include synthesizing derivatives with tags for visualization (e.g., fluorophores) or for target identification (e.g., photo-affinity labels).
Once a potent and selective probe is developed, it can be used to:
Validate drug targets: By selectively inhibiting a protein, a probe can help determine if that protein is a viable target for therapeutic intervention. nih.gov
Elucidate signaling pathways: Probes allow for the temporal control of protein function, enabling researchers to unravel the sequence of events in a signaling cascade. youtube.com
Map protein-protein interactions: Modified probes can be used to identify the binding partners of their target protein.
The development of a chemical probe from the this compound scaffold could provide the scientific community with a valuable tool for exploring new areas of biology.
Emerging Therapeutic Concepts Based on Related Scaffolds
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, neurological disorders, and infectious diseases. nih.govresearchgate.net The structural features of this compound—specifically the N-acylpiperidine and 2-methyl substitution—are present in various biologically active molecules. evitachem.comtandfonline.comnih.gov
Future research will likely focus on exploring the therapeutic potential of this scaffold in emerging areas of medicine. This includes:
Targeting Protein-Protein Interactions (PPIs): The three-dimensional nature of the piperidine ring makes it an excellent scaffold for designing molecules that can disrupt or stabilize PPIs, which are often challenging to target with traditional small molecules. researchgate.net
Modulating Epigenetic Targets: Many epigenetic reader, writer, and eraser proteins have binding pockets that can accommodate piperidine-containing ligands.
Developing Allosteric Modulators: Allosteric modulators, which bind to a site on a protein distinct from the active site, can offer greater selectivity and a more nuanced pharmacological response. The piperidine scaffold can be used to develop such modulators for various receptors and enzymes.
Targeting Drug Resistance: Novel piperidine derivatives could be designed to overcome existing drug resistance mechanisms, for example, by inhibiting efflux pumps or targeting mutated proteins. nih.gov
By leveraging the rich history of the piperidine scaffold in drug discovery and applying modern research tools, derivatives of this compound could form the basis for the next generation of therapeutics. nih.gov
Q & A
Q. What are the standard synthetic routes for 1-(N-phenylcarbamoyl)-2-methylpiperidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- The synthesis typically involves multi-step reactions, such as coupling 2-methylpiperidine with phenyl isocyanate under anhydrous conditions. Key steps include nucleophilic substitution and carbamate bond formation .
- Optimization strategies:
- Use inert atmospheres (e.g., nitrogen) to prevent moisture interference .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to reduce side products .
- Monitor reaction progress with TLC or HPLC, adjusting stoichiometry of phenyl isocyanate to avoid excess reagent .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at C2 of piperidine, carbamoyl linkage). Compare chemical shifts with PubChem data for validation .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₆N₂O₂: expected [M+H]⁺ = 233.1285) .
- Infrared (IR) Spectroscopy:
- Detect carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) to confirm carbamoyl functionality .
Advanced Research Questions
Q. How can researchers investigate the pharmacological activity of this compound against neurological targets?
Methodological Answer:
- Target Selection: Prioritize receptors common to piperidine derivatives (e.g., sigma-1, dopamine D₂) .
- In Vitro Assays:
- Radioligand binding assays using ³H-labeled ligands to quantify receptor affinity .
- Functional assays (e.g., cAMP modulation) to assess agonist/antagonist behavior .
- Dose-Response Studies: Use Hill slopes to determine EC₅₀/IC₅₀ values, ensuring replicates (n ≥ 3) for statistical significance .
Q. What computational methods are effective for predicting the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking:
- Software: AutoDock Vina or Schrödinger Suite.
- Prepare ligand files (e.g., .mol2 format) with optimized geometries (DFT/B3LYP/6-31G*) .
- Molecular Dynamics (MD) Simulations:
- Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess complex stability .
- Free Energy Calculations:
- MM-PBSA/GBSA to estimate binding energies, focusing on hydrophobic interactions with phenyl and piperidine moieties .
Q. How should researchers address contradictory data in solubility or stability studies of this compound?
Methodological Answer:
- Controlled Replication:
- Repeat experiments under identical conditions (solvent, temperature, pH) to rule out procedural errors .
- Advanced Analytics:
- Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility .
- LC-MS stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways .
Q. What strategies mitigate impurities during large-scale synthesis of this compound?
Methodological Answer:
- Process Optimization:
- Implement Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
- In-Process Controls (IPC):
- Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction endpoints .
- Crystallization Techniques:
- Recrystallize from ethanol/water mixtures to remove hydrophilic impurities .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
Methodological Answer:
- Core Modifications:
- Introduce substituents on the phenyl ring (e.g., halogens, methoxy) to alter steric/electronic profiles .
- Bioisosteric Replacement:
- Replace carbamoyl with urea or thiourea groups to evaluate potency changes .
- Pharmacophore Mapping:
- Overlay active/inactive analogs to identify essential hydrogen-bonding features .
Q. What in vivo models are appropriate for assessing the bioavailability and toxicity of this compound?
Methodological Answer:
- Pharmacokinetic Studies:
- Administer orally/intravenously to rodents; collect plasma samples for LC-MS/MS analysis to calculate AUC and t₁/₂ .
- Toxicology Screening:
- Acute toxicity: OECD Guideline 423 (fixed-dose procedure).
- Subchronic studies: 28-day repeated dosing with histopathological evaluation .
Validation and Compliance
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- ICH Validation Parameters:
- Linearity (r² ≥ 0.99), precision (CV ≤ 15%), accuracy (85–115% recovery) .
- Matrix Effects:
- Spike compound into plasma/urine; compare slopes with solvent-based standards .
Q. What protocols ensure compound stability under varying storage and experimental conditions?
Methodological Answer:
- Stability-Indicating Methods:
- Use HPLC-DAD to track degradation products under UV light or oxidative stress .
- Storage Recommendations:
- Store at -20°C in amber vials under argon to prevent hydrolysis/oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
